molecular formula C15H21IN2O2 B6333415 tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate CAS No. 1418736-41-0

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate

Cat. No.: B6333415
CAS No.: 1418736-41-0
M. Wt: 388.24 g/mol
InChI Key: VJXLHWFRDKWCHC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H21IN2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate typically involves the reaction of 3-iodoaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom. Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would result in a biaryl compound .

Scientific Research Applications

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.

    Medicine: It has potential applications in medicinal chemistry for the development of therapeutic agents. The piperazine ring is a common motif in many drugs, and the iodophenyl group can enhance biological activity.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 4-(3-iodophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its iodophenyl group, which provides distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

tert-butyl 4-(3-iodophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXLHWFRDKWCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152408
Record name 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418736-41-0
Record name 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418736-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(3-iodophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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